molecular formula C23H21FN4O2 B2611280 (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone CAS No. 1705741-05-4

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B2611280
CAS No.: 1705741-05-4
M. Wt: 404.445
InChI Key: HUENBYDPEDURTA-UHFFFAOYSA-N
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Description

The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone is a complex organic molecule that features a combination of several functional groups, including an oxadiazole ring, a piperidine ring, and an indole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Attachment of the piperidine ring: : The oxadiazole intermediate can be reacted with a piperidine derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Introduction of the indole moiety: : The final step involves coupling the piperidine-oxadiazole intermediate with an indole derivative. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The indole moiety can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The oxadiazole ring can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Bases: NaH, K2CO3

    Coupling reagents: DCC, EDC

    Catalysts: DMAP

Major Products

    Oxidation: Indole-2,3-dione derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone: has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential as a fluorescent probe due to the presence of the indole moiety, which can exhibit fluorescence properties.

  • Medicine: : Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer, due to its ability to interact with specific molecular targets.

  • Industry: : Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Comparison with Similar Compounds

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone: can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      (3-(2-fluorophenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but may differ in the attached functional groups.

      Piperidine derivatives: Compounds with a piperidine ring but different substituents.

      Indole derivatives: Molecules containing the indole moiety with various functional groups.

  • Uniqueness

    • The combination of the oxadiazole, piperidine, and indole moieties in a single molecule provides unique chemical and biological properties.
    • The presence of the fluorophenyl group adds to the compound’s stability and reactivity, making it a versatile building block for further chemical modifications.

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c24-19-6-2-1-5-18(19)22-26-21(30-27-22)12-15-4-3-11-28(14-15)23(29)17-7-8-20-16(13-17)9-10-25-20/h1-2,5-10,13,15,25H,3-4,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUENBYDPEDURTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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